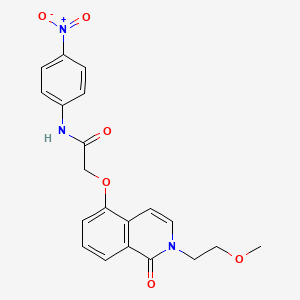
2-((2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)-N-(4-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)-N-(4-nitrophenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an isoquinoline moiety, a nitrophenyl group, and an acetamide linkage, making it an interesting subject for chemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)-N-(4-nitrophenyl)acetamide typically involves multiple steps:
Formation of the Isoquinoline Moiety: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal under acidic conditions.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via nucleophilic substitution reactions using appropriate alkylating agents.
Formation of the Acetamide Linkage: The acetamide linkage is formed by reacting the isoquinoline derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Attachment of the Nitrophenyl Group: The final step involves the coupling of the nitrophenyl group to the acetamide derivative using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide linkage, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of aldehyde or carboxylic acid derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted acetamide derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 2-((2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)-N-(4-nitrophenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: The compound may modulate pathways related to cell proliferation, apoptosis, and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
2-((2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)-N-phenylacetamide: Lacks the nitro group, which may result in different biological activities.
2-((2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)-N-(4-chlorophenyl)acetamide: Contains a chloro group instead of a nitro group, potentially altering its reactivity and applications.
Uniqueness
The presence of both the nitrophenyl group and the isoquinoline moiety in 2-((2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)-N-(4-nitrophenyl)acetamide makes it unique compared to similar compounds. This combination of functional groups may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C20H19N3O6 |
|---|---|
Peso molecular |
397.4 g/mol |
Nombre IUPAC |
2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C20H19N3O6/c1-28-12-11-22-10-9-16-17(20(22)25)3-2-4-18(16)29-13-19(24)21-14-5-7-15(8-6-14)23(26)27/h2-10H,11-13H2,1H3,(H,21,24) |
Clave InChI |
MIUSYXKULQYIGK-UHFFFAOYSA-N |
SMILES canónico |
COCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{2-[1-(4-methylphenyl)-1H-tetrazol-5-yl]propan-2-yl}morpholine](/img/structure/B14970103.png)
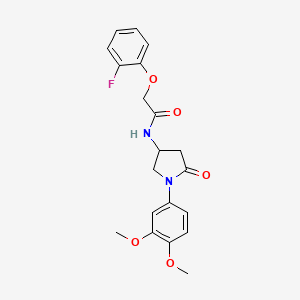
![2'-cyclohexyl-N-cyclopropyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B14970129.png)
![6-ethyl-N-(3-methylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B14970136.png)
![2-[4-(4-fluorobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine](/img/structure/B14970143.png)
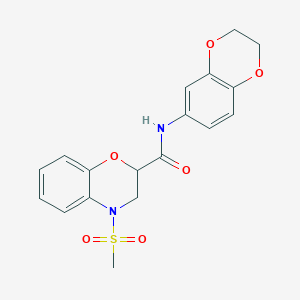
![Cyclopropyl(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B14970166.png)
![N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide](/img/structure/B14970168.png)
![2-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B14970182.png)
![1,1'-[3-(4-methylphenyl)-6-(4-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]dipropan-1-one](/img/structure/B14970185.png)
![1,1'-[6-(4-cyclohexylphenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B14970187.png)
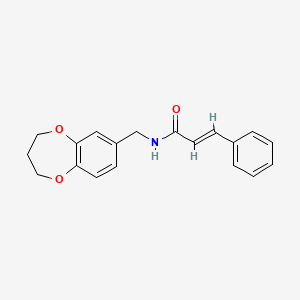
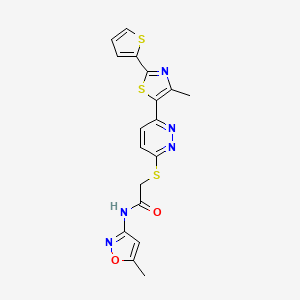
![1-{4-[6-(Benzylamino)pyridazin-3-YL]piperazin-1-YL}propan-1-one](/img/structure/B14970215.png)
